(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-propyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals known for their complex molecular structures and potential for diverse chemical reactions. The specific compound is notable for its unique molecular architecture and the presence of multiple functional groups.
Synthesis Analysis
The synthesis of related compounds involves reactions such as the reaction of ethyl β-methoxycrotonate with substituted carbonyl compounds, leading to products like 3-[(1'-thienyl-1-hydroxy)methyl]-5-hydroxy-1H-pyrazole (Shandala, Ayoub, & Mohammad, 1984).
Molecular Structure Analysis
Studies on similar compounds, such as (E)-1-(2, 6-bis (4-methoxyphenyl)-3, 3-dimethylpiperidine-4-ylidene)-2-(3-(3, 5-dimethyl-1H-pyrazol-1-yl) pyrazin-2-yl) hydrazine, reveal insights into molecular structure through techniques like NMR, UV-Visible, and vibrational spectroscopy (Alphonsa, Loganathan, Anand, & Kabilan, 2016).
Chemical Reactions and Properties
Chemical reactions of structurally similar compounds involve various cyclization and condensation reactions, as seen in the synthesis of 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo [1,5-a]pyrimidines from corresponding pyrazolo[1,5-a]-pyrimidines (Chimichi et al., 1996).
Physical Properties Analysis
Physical properties of these compounds can be examined through techniques such as X-ray diffraction and spectroscopy, providing insights into the crystal and molecular structure (Demircioğlu et al., 2019).
Chemical Properties Analysis
The chemical properties are often studied through methods like natural bond orbital analysis, helping in understanding the electronic structure and reactivity of the molecule (Halim & Ibrahim, 2022).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Several studies focus on synthesizing and characterizing pyrazole derivatives and their potential applications. For example, Hassan et al. (2014) synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives and evaluated their cytotoxicity against Ehrlich Ascites Carcinoma cells, demonstrating the potential of these compounds in cancer research (Hassan, Hafez, & Osman, 2014). Budzisz et al. (2004) discussed the synthesis of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II), highlighting their significance in developing metal-organic frameworks and potential catalytic applications (Budzisz, Małecka, & Nawrot, 2004).
Biological Activity
Research on the biological activity of pyrazole derivatives shows a broad spectrum of potential applications. Jadhav et al. (2009) synthesized a new series of pyrazoline and isoxazoline derivatives and evaluated their antimicrobial activity, indicating the role of such compounds in developing new antimicrobial agents (Jadhav, Shastri, Gaikwad, & Gaikwad, 2009). Similarly, Hassan et al. (2014) created benzofuran-morpholinomethyl-pyrazoline hybrids and conducted a quantitative structure-activity relationship study, finding significant vasorelaxant properties which could be beneficial in cardiovascular research (Hassan, Rahman, Saleh, & Jaleel, 2014).
Eigenschaften
IUPAC Name |
[(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(5-propyl-1H-pyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O4S/c1-3-4-13-12(9-17-18-13)16(21)20-6-5-19(7-8-24-2)14-10-25(22,23)11-15(14)20/h9,14-15H,3-8,10-11H2,1-2H3,(H,17,18)/t14-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZPYFPLPZNMCA-CABCVRRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1)C(=O)N2CCN(C3C2CS(=O)(=O)C3)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=C(C=NN1)C(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-propyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.